molecular formula C15H18N4O3S B2433512 N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)butyramide CAS No. 350613-26-2

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)butyramide

Cat. No.: B2433512
CAS No.: 350613-26-2
M. Wt: 334.39
InChI Key: OTCPGLWPVGCKNJ-UHFFFAOYSA-N
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Description

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)butyramide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a butanamide backbone with a sulfamoyl group attached to a phenyl ring, which is further substituted with a 4-methylpyrimidin-2-yl group. Its distinct chemical structure makes it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-3-4-14(20)18-12-5-7-13(8-6-12)23(21,22)19-15-16-10-9-11(2)17-15/h5-10H,3-4H2,1-2H3,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCPGLWPVGCKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)butyramide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylpyrimidine-2-amine with a sulfonyl chloride derivative to form the sulfamoyl intermediate. This intermediate is then reacted with 4-aminophenylbutanamide under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or thiol group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxide or sulfone derivatives, while substitution reactions can produce a wide range of functionalized aromatic compounds.

Scientific Research Applications

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)butyramide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, while the aromatic ring and pyrimidine moiety contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
  • N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]propionamide
  • N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide

Uniqueness

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)butyramide stands out due to its butanamide backbone, which provides unique steric and electronic properties compared to its acetamide, propionamide, and benzamide analogs. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Biological Activity

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)butyramide is a complex organic compound characterized by its unique structural features, which include both sulfonamide and benzamide functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

N 4 N 4 methylpyrimidin 2 yl sulfamoyl phenyl butyramide\text{N 4 N 4 methylpyrimidin 2 yl sulfamoyl phenyl butyramide}

This structure indicates the presence of a sulfamoyl group , which is known for its ability to interact with various biological targets, enhancing the compound's potential as a therapeutic agent.

The biological activity of this compound primarily involves its interaction with specific enzymes. The sulfamoyl group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition may occur through competitive or non-competitive mechanisms, depending on the target enzyme and the compound's concentration.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of carbonic anhydrases (CAs). These enzymes play crucial roles in various physiological processes, including acid-base balance and respiration. Inhibition of carbonic anhydrases has therapeutic implications for conditions such as glaucoma and edema.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayPotency (IC50)Therapeutic Implications
Carbonic Anhydrase InhibitionHuman CAs I, II, IVNanomolar rangeTreatment of glaucoma, edema
Antiproliferative ActivityCancer Cell Lines (e.g., MCF7)Nanomolar rangePotential cancer therapy
Antimicrobial ActivityVarious bacterial strainsVariesTreatment of bacterial infections

Case Studies

Several studies have evaluated the antiproliferative effects of compounds related to this compound. For instance, a study on structurally similar phenyl derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast carcinoma), with IC50 values in the nanomolar range . These findings suggest that modifications to the benzamide structure can enhance anticancer activity.

Example Study Findings

  • Study on Carbonic Anhydrase Inhibitors : A series of derivatives were tested for their ability to inhibit human carbonic anhydrases with reported IC50 values ranging from 10 to 100 nM. The study concluded that structural features significantly influence inhibitory potency.
  • Antiproliferative Activity Assessment : In a comprehensive evaluation involving multiple cancer cell lines, compounds showed varying degrees of growth inhibition, with some derivatives exhibiting IC50 values below 50 nM against resistant cancer types .

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